![molecular formula C20H25N7O B2499065 1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 887456-09-9](/img/structure/B2499065.png)
1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C20H25N7O and its molecular weight is 379.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry and drug development. Its unique structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for significant biological activity, especially as an inhibitor of various enzymes involved in cancer progression.
Chemical Structure and Properties
The compound features:
- Methyl group at position 1
- Morpholine ring at position 4
- Phenylpiperazine moiety at position 6
These functional groups contribute to its unique chemical properties and biological activities.
Biological Activity
Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. The biological activity of this compound has been investigated through various studies focusing on its inhibitory effects on cancer cell lines and its mechanism of action.
Anticancer Activity
-
Inhibition of Tumor Cell Lines :
- The compound has shown high inhibitory activity against multiple cancer cell lines. For example, its IC50 value against A549 lung cancer cells was reported to be 2.24 µM , significantly lower than that of doxorubicin (IC50 = 9.20 µM) .
- Flow cytometric analyses have indicated that this compound can induce apoptosis in A549 cells at low micromolar concentrations, with a notable increase in the sub-G1 phase indicative of apoptotic cells .
-
Structure-Activity Relationship (SAR) :
- Analog compounds were synthesized to explore their anti-proliferative activities. For instance, an analog with modifications to the pyrazolo[3,4-d]pyrimidine scaffold demonstrated an IC50 of 1.74 µM against MCF-7 breast cancer cells, suggesting that structural variations can significantly affect biological potency .
- A comparative analysis of several derivatives indicated that maintaining the pyrazolo[3,4-d]pyrimidine scaffold is crucial for retaining anticancer activity .
The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of key kinases and enzymes associated with cancer cell proliferation. Specifically:
- The compound has been shown to bind effectively to targets such as epidermal growth factor receptors (EGFR) and other receptor tyrosine kinases (RTKs), which play critical roles in tumor growth and metastasis .
Case Studies and Research Findings
Several studies have documented the promising anticancer properties of this compound:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | A549 | 2.24 | Induces apoptosis via cell cycle arrest |
Study 2 | MCF-7 | 1.74 | Inhibits proliferation through kinase inhibition |
Study 3 | HCT116 | 8.21 | Targets EGFR with high specificity |
Study 4 | HepG2 | Not specified | General anticancer activity observed |
科学的研究の応用
Medicinal Chemistry and Drug Development
The primary applications of this compound are rooted in medicinal chemistry , particularly in the development of therapeutic agents targeting various diseases. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant biological activities, particularly as enzyme inhibitors involved in cancer progression. For instance:
- Anticancer Activity : Compounds with the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated inhibition of key kinases associated with cancer cell proliferation and survival. Studies have shown that 1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can effectively bind to these targets, potentially leading to new cancer therapies.
The biological activities of this compound are linked to its ability to interact with various protein targets:
- Kinase Inhibition : Interaction studies reveal that this compound has a high binding affinity for several kinases, which are crucial in signaling pathways related to cell growth and division. This suggests its potential as an anticancer agent by disrupting these pathways .
- Anti-inflammatory Properties : Some derivatives have also been evaluated for their anti-inflammatory effects, showing promise in reducing inflammation through inhibition of prostaglandin synthesis .
Synthetic Routes and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common synthetic methods include:
- Formation of the Pyrazolo Core : Initial steps often involve the condensation of appropriate hydrazones with carbonyl compounds.
- Functionalization : Subsequent reactions introduce the morpholine and phenylpiperazine groups through nucleophilic substitutions or coupling reactions.
Comparison with Related Compounds
To illustrate the unique characteristics of this compound, a comparison with similar compounds can be made:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
5-Methylpyrazolo[3,4-d]pyrimidine | Methyl group substitution | High DHFR inhibition activity |
6-(2,6-Dichlorophenyl)pyrazolo[3,4-d]pyrimidine | Chlorinated phenyl group | Selective kinase inhibition |
2-Amino-pyrazolo[3,4-d]pyrimidines | Amino group substitution | Efficacy against hepatitis C virus |
This table highlights the diversity within the pyrazolo[3,4-d]pyrimidine class while emphasizing the unique functionalization that distinguishes this compound from its analogs.
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological properties of this compound:
- Anticancer Studies : A study demonstrated that derivatives based on this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to inhibit specific kinases involved in tumor growth .
- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory activity by measuring prostaglandin levels in animal models. The results indicated that certain derivatives exhibited lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac®, suggesting a safer profile for therapeutic use .
特性
IUPAC Name |
4-[1-methyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-24-18-17(15-21-24)19(26-11-13-28-14-12-26)23-20(22-18)27-9-7-25(8-10-27)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOCECWSSMEIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。